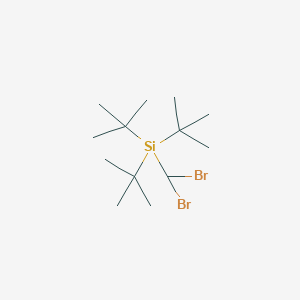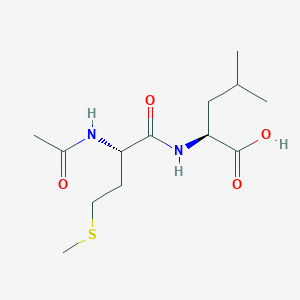
N-Acetyl-L-methionyl-L-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-L-methionyl-L-leucine is a dipeptide compound formed by the condensation of N-acetyl-L-methionine and L-leucine. It is characterized by its molecular formula C₁₃H₂₄N₂O₄S and a molecular weight of 304.41 g/mol
准备方法
Synthetic Routes and Reaction Conditions
N-Acetyl-L-methionyl-L-leucine can be synthesized through the formal condensation of the carboxy group of N-acetyl-L-methionine with the amino group of L-leucine . The reaction typically involves the use of coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is carried out in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques. Solid-phase peptide synthesis (SPPS) is commonly employed, where the peptide is assembled step-by-step on a solid resin support. This method allows for efficient purification and high yields. The final product is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-Acetyl-L-methionyl-L-leucine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The amino group in the leucine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-Acetyl-L-methionyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Investigated for its role in protein-protein interactions and as a substrate in enzymatic studies.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases and as a neuroprotective agent
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical chemistry.
作用机制
N-Acetyl-L-methionyl-L-leucine exerts its effects through several mechanisms:
Transport Mechanism: It is transported into cells via organic anion transporters (OAT1 and OAT3) and monocarboxylate transporters (MCT1)
Metabolic Pathways: Once inside the cell, it participates in metabolic pathways, influencing glucose metabolism and enhancing cerebellar activity
Receptor Interaction: It may interact with glycine receptors and AMPA receptors, affecting neurotransmission.
相似化合物的比较
N-Acetyl-L-methionyl-L-leucine can be compared with other similar compounds such as:
N-Acetyl-L-leucine: Used in the treatment of vertigo and neurodegenerative disorders.
N-Acetyl-L-methionine: Utilized in nutritional therapy and as a peritoneal dialysis treatment.
N-Acetyl-DL-leucine: A racemic mixture with similar therapeutic applications but different pharmacokinetics.
Uniqueness
This compound is unique due to its dual amino acid composition, combining the properties of both methionine and leucine. This combination allows it to participate in a wider range of biochemical reactions and enhances its potential therapeutic applications.
属性
CAS 编号 |
60461-05-4 |
|---|---|
分子式 |
C13H24N2O4S |
分子量 |
304.41 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C13H24N2O4S/c1-8(2)7-11(13(18)19)15-12(17)10(5-6-20-4)14-9(3)16/h8,10-11H,5-7H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11-/m0/s1 |
InChI 键 |
JTTNTYOGIGHWBA-QWRGUYRKSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCSC)NC(=O)C |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCSC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
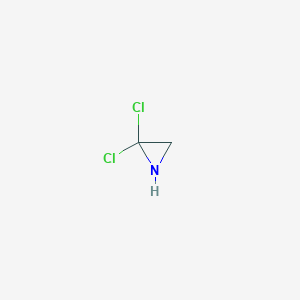

![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
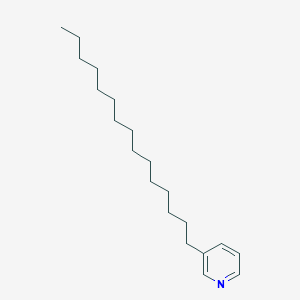
![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
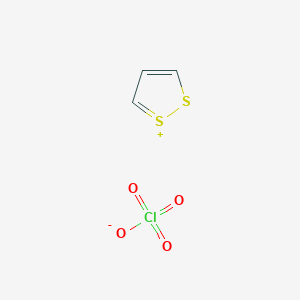
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl prop-2-enoate](/img/structure/B14620906.png)
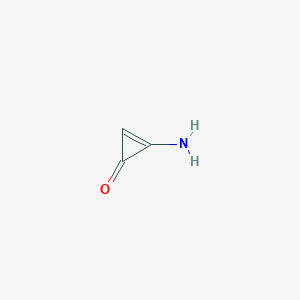
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
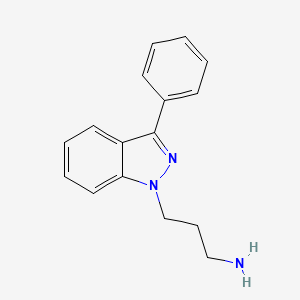
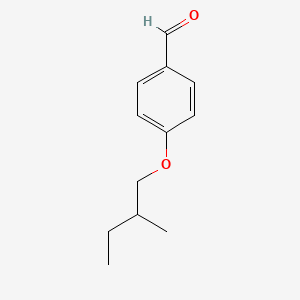
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
